molecular formula C16H9ClF3NO2 B2424742 3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one CAS No. 860651-10-1

3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2424742
CAS No.: 860651-10-1
M. Wt: 339.7
InChI Key: ZTCLGWOPHBAXJC-UHFFFAOYSA-N
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Description

3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C16H9ClF3NO2 and its molecular weight is 339.7. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis

The compound has been used in the microwave-assisted synthesis of radiolabeled enantiomers for potential applications in neuroprotection after stroke. The study involved the synthesis of fluorine-18 labeled MaxiPost™, indicating its relevance in developing radiopharmaceuticals (Dischino et al., 2003).

Synthesis of Labeled Compounds

This chemical has also played a role in the synthesis of tritium and carbon-14 labeled compounds, again emphasizing its importance in the field of radiopharmaceuticals and neuroprotection post-stroke (Dischino et al., 2003).

Coordination Compounds of Copper(II)

Research has explored its use in forming coordination compounds with copper(II), which could have implications in various chemical and biological applications (Gulea et al., 2013).

Synthesis of Heterocyclic Compounds

It has been utilized in the synthesis of heterocyclic compounds, indicating its role in organic chemistry and potentially in pharmaceutical development (Vovk et al., 2002).

Pesticide Synthesis

The compound serves as a key intermediate in the synthesis of the pesticide Indoxacarb, highlighting its application in agricultural chemistry (Jing, 2012).

Synthesis of Antimicrobial Compounds

It's involved in the synthesis of antimicrobial compounds, showing its potential in the development of new antibacterial and antifungal agents (Thadhaney et al., 2010).

Mechanism of Action

Target of Action

The primary target of MFCD04124355 is the large-conductance Ca2±activated potassium (maxi-K) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in neurons and muscle cells, where they help control the flow of potassium ions across the cell membrane in response to changes in the intracellular concentration of calcium ions .

Mode of Action

MFCD04124355 acts as an opener of the maxi-K channels . By binding to these channels, it increases their probability of opening, thereby enhancing the flow of potassium ions out of the cell. This hyperpolarizes the cell membrane, making it less likely for an action potential to occur .

Biochemical Pathways

The opening of maxi-K channels by MFCD04124355 affects several biochemical pathways. For instance, in neurons, it can modulate the release of neurotransmitters, thereby influencing synaptic transmission . In muscle cells, it can affect muscle contraction and relaxation .

Pharmacokinetics

It is known that the compound has poor aqueous solubility, which can complicate its absorption and distribution . Efforts to improve its solubility have involved appending heterocycles to its structure .

Result of Action

The opening of maxi-K channels by MFCD04124355 can have various effects at the molecular and cellular levels. For example, in neurons, it can inhibit the firing of action potentials, leading to a decrease in neuronal excitability . In muscle cells, it can promote relaxation .

Action Environment

The action of MFCD04124355 can be influenced by various environmental factors. For instance, the presence of other ions in the cell’s environment can affect the opening of maxi-K channels . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .

Properties

IUPAC Name

(3Z)-3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO2/c17-10-2-4-14(22)8(5-10)6-12-11-3-1-9(16(18,19)20)7-13(11)21-15(12)23/h1-7,22H,(H,21,23)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCLGWOPHBAXJC-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2=CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC\2=C(C=C1C(F)(F)F)NC(=O)/C2=C\C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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